molecular formula C18H31BO3 B8560415 2-Butyloxy-3,5-di-tert-butylphenylboronic acid

2-Butyloxy-3,5-di-tert-butylphenylboronic acid

Cat. No. B8560415
M. Wt: 306.2 g/mol
InChI Key: CDQGCFBAHDIMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyloxy-3,5-di-tert-butylphenylboronic acid is a useful research compound. Its molecular formula is C18H31BO3 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butyloxy-3,5-di-tert-butylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyloxy-3,5-di-tert-butylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Butyloxy-3,5-di-tert-butylphenylboronic acid

Molecular Formula

C18H31BO3

Molecular Weight

306.2 g/mol

IUPAC Name

(2-butoxy-3,5-ditert-butylphenyl)boronic acid

InChI

InChI=1S/C18H31BO3/c1-8-9-10-22-16-14(18(5,6)7)11-13(17(2,3)4)12-15(16)19(20)21/h11-12,20-21H,8-10H2,1-7H3

InChI Key

CDQGCFBAHDIMHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)C(C)(C)C)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Butoxy-1,5-di-tert-butyl-3-iodo-benzene (3.88 g, 10 mmol) was dissolved in anhydrous 1,2-dimethoxy-ethane (55 mL under a nitrogen atmosphere. The solution was cooled to −75° C. and t-butyl lithium (14.7 mL, 25 mmol, 1.7M in pentane) was added dropwise over 20-25 min at −72° C. to −69° C. The reaction was stirred at −72° C. for 45 min and then treated with trimethyl borate (5.7 mL, 50 mmol). The reaction was kept cold for 1 h and then the bath was removed and the reaction allowed to warm to room temperature over 24 h. It was treated with 1N hydrochloric acid (35 mL) and stirred for 30 min. The reaction was then diluted with water (200 mL) and extracted with ethyl acetate (150 mL, 2×100 mL). The combined organic portions were washed with bicarbonate solution (100 mL), water (150 mL), brine (150 mL), dried (Na2SO4), filtered and evaporated in vacuo to provide 3.0 g of an oil. The material was purified by flash chromotography (eluet: (9:1) hexane:ethyl acetate and (4:1) hexane:ethyl acetate) to provide 2.04 g (67%) of a white solid. Mp: 82-91° C. 1H NMR (250 MHz, CDCl3): δ 7.66 (d, 1H, J=2.6), 7.48 (d, 1H, J=2.6), 5.75 (s, 1H), 3.84 (t, 2H, J=7.1), 1.84 (m, 2H), 1.47 (m, 2H), 1.42 (s, 9H), 1.33 (s, 9H), 2.66 (t, 3H, J=7.3). MS [EI+] 307 (M+H)+[EI−] 305 (M−H)+.
Name
2-Butoxy-1,5-di-tert-butyl-3-iodo-benzene
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Name

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